5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
Description
Properties
IUPAC Name |
5-(4-bromo-3-chloro-2-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-7(9-4-13-5-14-9)2-3-8(11)10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWOBRYPAVEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cornforth Cyclization with Substituted Acetophenones
The Cornforth method, involving condensation of α-isocyanocarboxylates with carbonyl compounds, offers a route to oxazoles. For the target compound, 4-bromo-3-chloro-2-methylacetophenone serves as the ketone precursor. Reaction with methyl isocyanoacetate under basic conditions yields the oxazole core:
Optimization :
Dehydration of Oxazolines
Oxazolines, derived from serine methyl ester and nitriles, undergo aromatization to oxazoles. For example, 4-bromo-3-chloro-2-methylbenzamide reacts with bromopyruvate to form an oxazoline intermediate, which is dehydrated using DBU and bromotrichloromethane:
Challenges :
-
Competing side reactions necessitate careful temperature control (–20°C to 0°C).
-
Chromatographic purification is complicated by product volatility, favoring hydrochloride salt isolation.
Regioselective Bromination and Halogen Dance Rearrangements
Direct Bromination of Phenyl-Oxazole Precursors
Electrophilic bromination of 5-(3-chloro-2-methylphenyl)oxazole with N-bromosuccinimide (NBS) in acetic acid introduces bromine at the phenyl para position:
Limitations :
Halogen Dance for Meta-Bromine Positioning
When direct bromination fails, halogen dance rearrangements reposition bromine atoms. For example, lithiation of 2-TIPS-5-bromooxazole with LDA induces bromine migration from C5 to C4:
Key Insight :
-
The triisopropylsilyl (TIPS) group at C2 prevents ring decomposition during lithiation.
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Post-rearrangement desilylation with HCl yields the free oxazole (52% yield).
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
Coupling with Pre-Substituted Boronic Acids
A 5-bromooxazole intermediate undergoes Suzuki coupling with 4-bromo-3-chloro-2-methylphenylboronic acid:
Conditions :
Limitations in Boronic Acid Availability
Synthesis of the tri-substituted phenylboronic acid remains a bottleneck. A stepwise approach involves:
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Methyl introduction : Friedel-Crafts alkylation of 3-chlorophenylboronic acid.
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Bromination : Directed ortho-bromination using Br₂/FeCl₃.
Protective Group Strategies for Steric Management
Silylation for Directed Metalation
Temporary silylation at the oxazole C2 position enables regioselective lithiation and subsequent bromination:
Advantages :
-
The bulky TIPS group prevents unwanted side reactions at C2.
-
In situ deprotection with HCl avoids volatile byproduct contamination.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Major Limitation |
|---|---|---|---|
| Cornforth Cyclization | 55–87 | Direct oxazole formation | Requires specialized ketone precursor |
| Suzuki Coupling | 61–98 | Modular aryl introduction | Boronic acid synthesis complexity |
| Halogen Dance | 22–46 | Regiocontrol for bromine positioning | Multi-step, low yield |
| Direct Bromination | 89 | Simplicity, high yield | Limited to para-bromination |
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with biological targets:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its mechanism of action related to apoptosis induction.
Material Science
The compound's unique chemical structure allows it to be used in the development of advanced materials:
- Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Fluorescent Dyes : Its oxazole moiety can be utilized in synthesizing fluorescent dyes for applications in biological imaging.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated oxazoles, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Screening
In research conducted at a leading cancer institute, this compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). The findings demonstrated dose-dependent cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Similar Oxazole Derivatives
Key Observations :
- Electron-withdrawing groups (EWGs) : Bromo and chloro substituents decrease electron density on the oxazole ring, enhancing stability and influencing intermolecular interactions (e.g., halogen bonding) .
- Hybrid systems: Compounds like 5-(2-chloroquinolin-3-yl)oxazole demonstrate the utility of fused aromatic systems for enhanced π-π stacking .
Physicochemical Properties
- Solubility : Halogenated oxazoles generally exhibit low aqueous solubility due to hydrophobicity. For example, 5-bromo-4-methyl-2-phenyloxazole is sparingly soluble in polar solvents .
- Crystallography: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (C₁₃H₁₂BrNO₄) forms monoclinic crystals stabilized by C–H⋯O/N hydrogen bonds, with H⋯H interactions dominating (34.4% contribution) . Similar intermolecular interactions are expected for the target compound.
- Thermal stability: Bromine and chlorine substituents increase molecular weight and may enhance thermal stability compared to non-halogenated analogs .
Insights for Target Compound :
- The bromo and chloro groups may enhance antimicrobial activity via increased membrane penetration and halogen bonding with bacterial targets .
- The methyl group could mitigate excessive hydrophobicity, balancing bioavailability .
- Unlike smaller oxazoles, the bulky substituents in this compound may reduce pro-inflammatory effects observed in fragmented oxazole metabolites .
Biological Activity
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
This compound has a molecular formula of and is characterized by the presence of an oxazole ring substituted with a bromo and chloro group. The unique structure contributes to its biological activity.
The biological activity of this compound is attributed to its interaction with various biomolecular targets. It is believed to act primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cell lines, potentially through mitochondrial pathways and activation of caspases .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
The biological activities of this compound have been evaluated in various studies. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |
| U-937 (Monocytic Leukemia) | 12.50 | Cell cycle arrest |
| CEM (T-cell Leukemia) | 10.00 | Significant cytotoxicity |
Case Studies
- Cytotoxicity against Cancer Cell Lines : In a study evaluating the cytotoxic effects on various cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 15 µM across different cell types. This suggests its potential as an anticancer agent .
- Antimicrobial Properties : Another study investigated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, which could lead to its application in treating bacterial infections .
Comparative Analysis
When compared to other oxazole derivatives, this compound shows unique biological profiles:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15.63 | Anticancer |
| 5-(2-Chloro-4-trifluoromethylphenyl)oxazole | 20.00 | Antimicrobial |
| 5-(2-Amino-4-phenyloxazole) | 12.00 | Antiprotozoal |
This comparison highlights the relative potency and specificity of this compound against cancer cells compared to other derivatives.
Q & A
Basic: What are the established synthetic routes for 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole?
Methodological Answer:
The compound is synthesized via van Leusen oxazole synthesis , a robust method for 5-substituted oxazoles. The general procedure involves reacting an aromatic aldehyde precursor (e.g., 4-bromo-3-chloro-2-methylbenzaldehyde) with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C for 3 hours). Post-reaction, extraction with methyl tert-butyl ether and purification by recrystallization or chromatography yields the product . For bromination at the 4-position of the oxazole ring, regioselective approaches using N-bromosuccinimide (NBS) in solvents like THF or DCM are employed, guided by molecular electrostatic potential calculations to predict reactive sites .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Key characterization techniques include:
- Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methyl, bromo, chloro groups) and IR to identify oxazole ring vibrations .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and intermolecular interactions. Halogen bonding (Br/Cl···N/O) can be quantified using Hirshfeld surface analysis .
- Mass spectrometry : High-resolution MS validates molecular formula (C11H8BrClNO) .
Advanced: How do halogen substituents (Br, Cl) influence intermolecular interactions in crystal structures?
Methodological Answer:
The bromo and chloro groups participate in halogen bonding with electron-rich acceptors (e.g., oxazole nitrogen or oxygen). For example, cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) enhances luminescence properties by forming Br···N and Cl···π interactions. These interactions are analyzed using:
- Electrostatic potential maps : Calculated via DFT to rank acceptor/donor strengths .
- Cambridge Structural Database (CSD) surveys : Only four entries feature Br/I···Noxazole interactions, indicating rare but impactful halogen bonding motifs .
Advanced: How can researchers resolve contradictions in reactivity data between studies (e.g., bromination efficiency)?
Methodological Answer:
Contradictions often arise from substituent electronic effects and reaction conditions:
- Regioselectivity : Electron-donating groups (e.g., methyl) direct bromination to specific oxazole positions. Compare outcomes using NBS vs. Br2 in polar vs. nonpolar solvents .
- Catalyst optimization : Triethylamine or pyridine may stabilize intermediates in cyclization steps, improving yields .
- Systematic variation : Design experiments with controlled parameters (solvent, temperature, stoichiometry) and validate via kinetic studies .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a pharmacophore in drug discovery due to:
- Enzyme inhibition : Oxazole derivatives inhibit aromatase (CYP19A1) and other targets. Docking studies (AutoDock) assess binding affinity to active sites .
- Biological activity screening : Antimicrobial and anticancer assays (e.g., MTT viability tests) are conducted by introducing diverse substituents to the oxazole core .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
Substituent variation : Synthesize analogs with modified halogen (e.g., fluoro), alkyl (e.g., ethyl), or aryl groups.
Bioassay integration : Test analogs in enzyme inhibition (e.g., aromatase IC50) or cell-based assays (e.g., apoptosis in cancer lines) .
Computational modeling : Molecular dynamics simulations predict binding modes, while QSAR models correlate substituent properties (e.g., logP, Hammett σ) with activity .
Advanced: What are the challenges in optimizing synthetic yield for large-scale applications?
Methodological Answer:
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency but require rigorous purification to avoid contamination .
- Solvent effects : Methanol vs. acetonitrile impacts cyclization rates. Screen solvents using DoE (Design of Experiments) .
- Scale-up protocols : Continuous flow reactors enhance reproducibility and safety for halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
